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molecular formula C12H15NO4 B8116425 Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Cat. No. B8116425
M. Wt: 237.25 g/mol
InChI Key: ZABIBWYYYKBUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060515B2

Procedure details

n-BuLi (1.15M in hexane) (10.1 mL, 11.6 mmol) was added dropwise to a solution of diisopropylamine (1.64 mL, 11.6 mmol) in THF (20 mL) in a dry ice/acetone bath. The mixture was stirred and warmed to ˜−50° C. before being cooled again and methyl 2-methylpropanoate (1.3 mL, 11 mmol) was added over 5 min. The mixture was stirred for 30 min before a solution of the nitrobenzyl bromide (2 g in 15 mL THF) was added dropwise over 20 min. The temperature was kept below −65° C. during the addition then left in the cool bath to warm slowly to RT and stirred for 16 hr. The mixture was quenched with NH4Cl (sat.) and left at RT for 9 days. The quenched reaction mixture was diluted with water and EtOAc and extracted into EtOAc (3×40 mL). The organics were combined, dried with brine, then solid MgSO4, filtered and the solvent removed to afford a crude oil. The oil was dissolved in ˜2 mL DCM and applied to a silica column to afford (i) 1.4 g (64%). 1H NMR (400 MHz, CDCl3) δ 8.13 (d, J=8.8 Hz, 2H), 7.27 (d, J=9.6 Hz, 2H), 3.67 (s, 3H), 2.96 (s, 2H), 1.21 (s, 6H).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.C(NC(C)C)(C)C.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].[N+:20]([CH:23](Br)[C:24]1C=CC=CC=1)([O-:22])=[O:21].[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>O.CCOC(C)=O.C(Cl)Cl>[CH3:13][C:14]([CH3:2])([CH2:19][C:31]1[CH:35]=[CH:24][C:23]([N+:20]([O-:22])=[O:21])=[CH:33][CH:32]=1)[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
CC(C(=O)OC)C
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)([O-])C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled again
ADDITION
Type
ADDITION
Details
was added dropwise over 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
The temperature was kept below −65° C. during the addition
WAIT
Type
WAIT
Details
then left in the cool bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to RT
STIRRING
Type
STIRRING
Details
stirred for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with NH4Cl (sat.)
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine
FILTRATION
Type
FILTRATION
Details
solid MgSO4, filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to afford a crude oil

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
CC(C(=O)OC)(CC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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